

In-Depth Technical Guide: 1-(3-Nitrophenyl)-2-thiourea (CAS 709-72-8)

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)-2-thiourea

Cat. No.: B1302530

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Abstract

1-(3-Nitrophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of **1-(3-Nitrophenyl)-2-thiourea**, including its physicochemical properties, detailed synthesis protocols, and an exploration of its potential mechanisms of action based on research into structurally related compounds. While quantitative biological data for this specific molecule is limited in publicly accessible literature, this guide summarizes available data for analogous compounds to provide a comparative context for researchers.

Physicochemical Properties

1-(3-Nitrophenyl)-2-thiourea is a solid at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributed to differences in purity or crystalline form.

Property	Value	Source(s)
CAS Number	709-72-8	N/A
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S	[1]
Molecular Weight	197.22 g/mol	[1]
Melting Point	151-156 °C, 160-162 °C, 189 °C	[1] [2] [3] [4]
Boiling Point (Predicted)	340.9 ± 44.0 °C	[3]
Density (Predicted)	1.524 ± 0.06 g/cm ³	[3]
pKa (Predicted)	12.11 ± 0.70	[3]
InChI	1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H, (H3,8,9,13)	[1]
InChIKey	HQEMUQNZGCZHHN-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=CC(=C1)NC(=S)N)--INVALID-LINK--[O-]	N/A

Synthesis and Experimental Protocols

The synthesis of **1-(3-Nitrophenyl)-2-thiourea** can be achieved through multiple routes. A well-documented method involves the formation of a dithiocarbamate intermediate from 3-nitroaniline, followed by reaction with ammonia.

Experimental Protocol: Synthesis via Dithiocarbamate Intermediate

This protocol is adapted from a method described for the synthesis of N-substituted thioureas^[1].

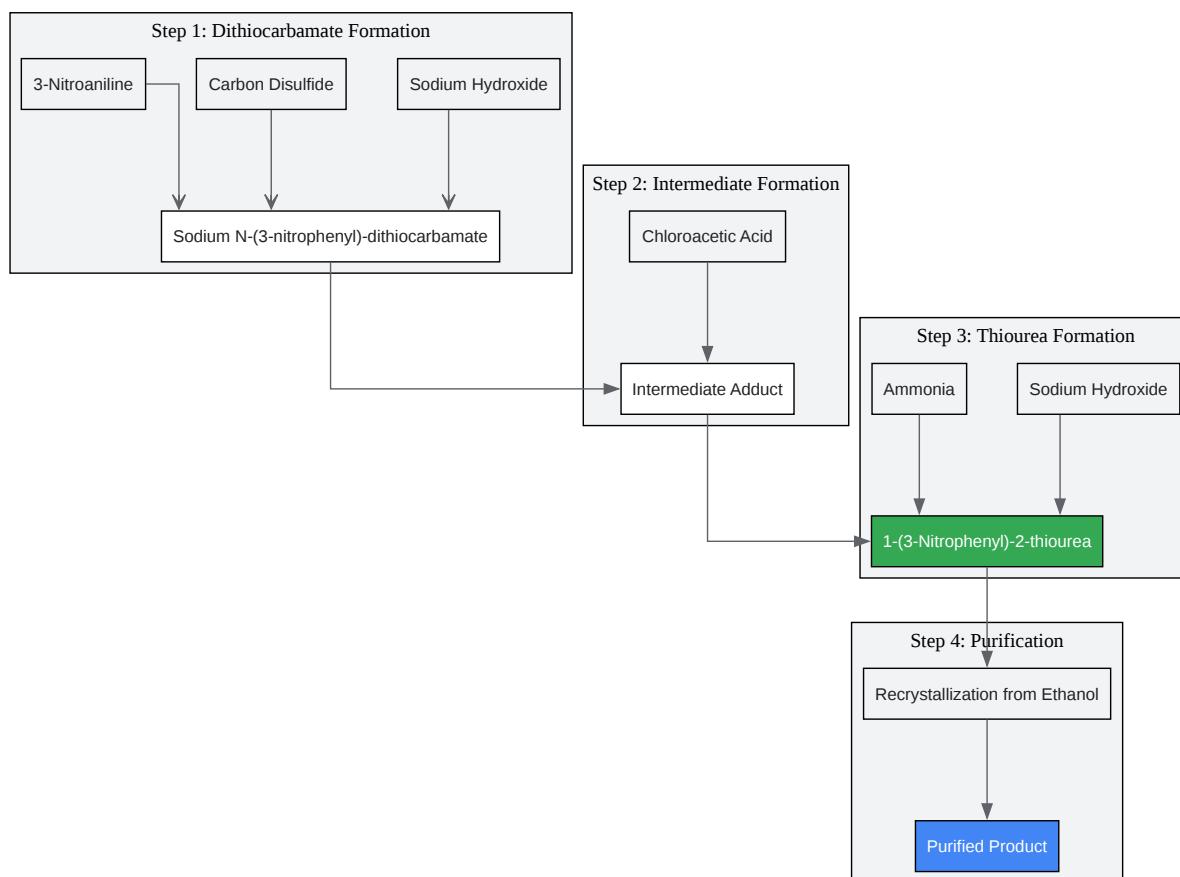
Materials:

- 3-nitroaniline (0.2 mol, 27.6 g)
- Carbon disulfide (0.2 mol, 15.2 g)
- Sodium hydroxide (0.2 mol, 8.0 g)
- Water
- Chloroacetic acid (0.2 mol, 18.8 g)
- 25% Ammonia solution (approx. 0.22 mol, 15 g)
- 20% Sodium hydroxide solution (approx. 0.2 mol, 40 g)
- Ethanol (for recrystallization)

Procedure:

- Formation of Sodium N-(3-nitrophenyl)-dithiocarbamate: A solution of sodium N-(3-nitrophenyl)-dithiocarbamate is prepared by reacting 27.6 parts by weight of 3-nitroaniline, 15.2 parts by weight of carbon disulfide, and 8 parts by weight of caustic soda in 80 parts by volume of water[1].
- Intermediate Formation: To the dithiocarbamate solution, an aqueous solution of 18.8 parts by weight of chloroacetic acid is added dropwise. The temperature of the reaction mixture may rise to approximately 40°C[1].
- Formation of **1-(3-Nitrophenyl)-2-thiourea**: After stirring the reaction mixture for one hour, it is filtered. The filtrate is then heated for a short period with 15 parts by weight of 25% ammonia and 40 parts by weight of 20% sodium hydroxide[1].
- Isolation and Purification: The product, N-(3-nitrophenyl)-thiourea, crystallizes from the solution as lemon-yellow needles. The crude product is collected by filtration and can be recrystallized from ethanol to yield the purified compound with a reported melting point of 157-158°C[1].

Synthesis Workflow

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Caption: Workflow for the synthesis of **1-(3-Nitrophenyl)-2-thiourea**.

Biological Activity and Mechanism of Action

While specific studies on **1-(3-Nitrophenyl)-2-thiourea** are not abundant, the broader class of nitrophenyl-substituted thiourea derivatives has demonstrated significant potential in drug discovery, particularly in oncology. The proposed mechanisms of action often involve the modulation of key cellular signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).

Inhibition of EGFR Signaling Pathway

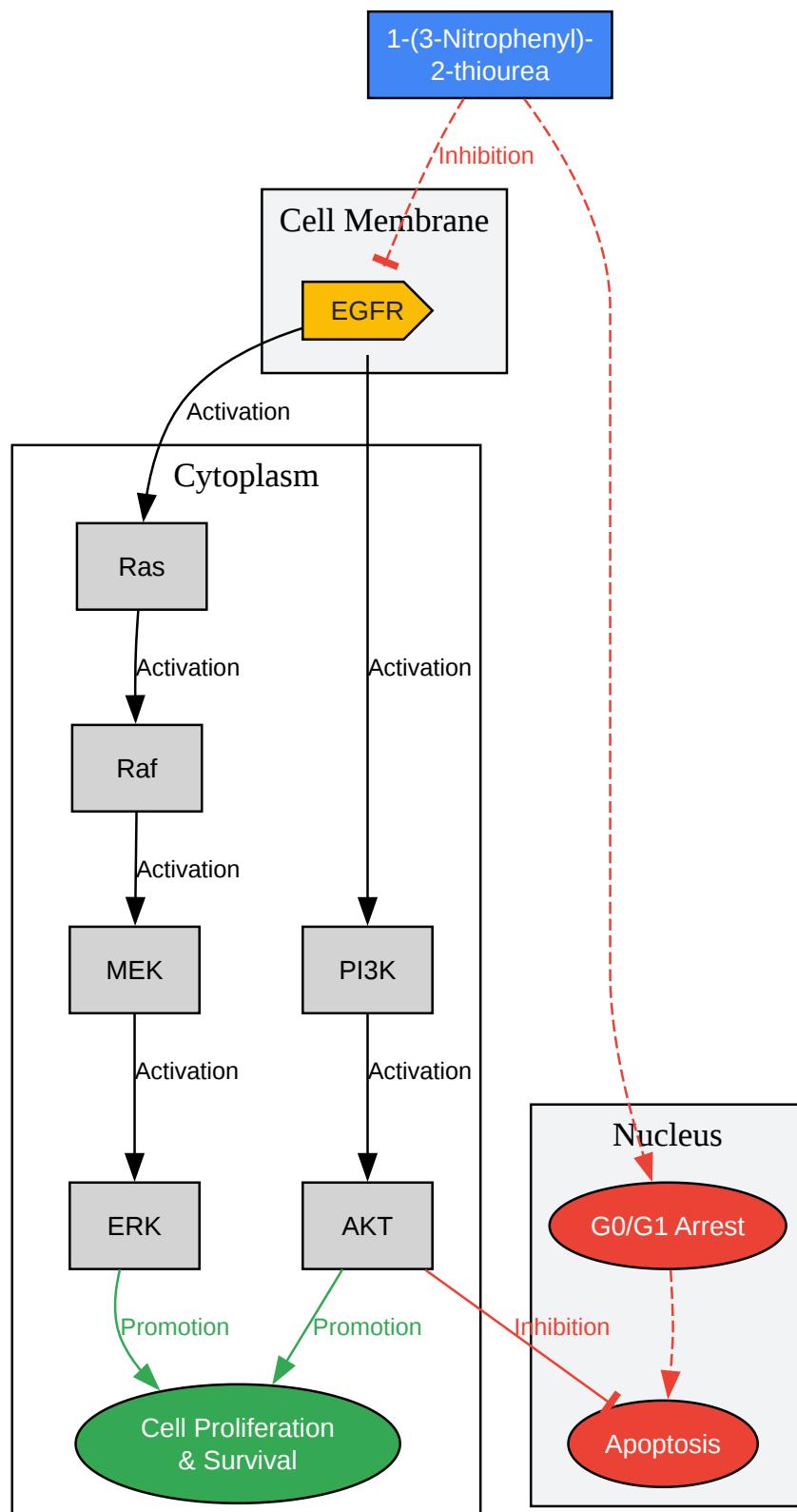
The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that plays a crucial role in cell signaling. Its overactivation is a hallmark of many cancers. Several thiourea derivatives have been identified as inhibitors of EGFR. The binding of these inhibitors to the EGFR kinase domain can block its downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival. A novel N-substituted thiourea derivative has been shown to markedly reduce the tyrosine phosphorylation of EGFR and inhibit the activation of its downstream effectors, Erk1/2 and AKT.

Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis. Research on various 1,3-disubstituted thiourea derivatives has shown that these compounds can trigger apoptosis in cancer cells. This process is often characterized by cell cycle arrest, typically at the G0/G1 or G2/M phase, followed by the activation of caspases, a family of proteases that execute the apoptotic program. The pro-apoptotic activity of some thiourea derivatives has been linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.

Representative Signaling Pathway

The following diagram illustrates a plausible mechanism of action for a nitrophenyl thiourea derivative as an anticancer agent, based on the inhibition of the EGFR signaling pathway and subsequent induction of apoptosis.



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Caption: Putative anticancer mechanism via EGFR signaling inhibition.

Quantitative Biological Data (Comparative)

As of the latest literature review, specific IC_{50} , K_i , or MIC values for **1-(3-Nitrophenyl)-2-thiourea** (CAS 709-72-8) were not readily available. However, to provide a valuable context for researchers, the following table summarizes the biological activity of structurally related nitrophenyl thiourea derivatives.

Compound/Derivative Class	Activity Type	Target/Organism	Measured Value (e.g., IC_{50} , MIC)	Reference(s)
4-Chloro-3-nitrophenylthiourea derivatives	Antimicrobial	Staphylococcus aureus (standard and clinical strains)	MIC: 2–64 μ g/mL	[3]
1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs	Cytotoxic	Human colon cancer cells (SW480, SW620)	$IC_{50} \leq 10 \mu$ M	[4]
1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs	Cytotoxic	Human prostate cancer cells (PC3)	$IC_{50} \leq 10 \mu$ M	[4]
1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs	Cytotoxic	Human leukemia cells (K-562)	$IC_{50} \leq 10 \mu$ M	[4]

Analytical Characterization

The structural confirmation and purity assessment of **1-(3-Nitrophenyl)-2-thiourea** would typically involve a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the chemical structure by identifying the number and environment of protons and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H, C=S (thiocarbonyl), aromatic C-H, and nitro (NO_2) functional groups.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
- Elemental Analysis: This technique would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the molecular formula $\text{C}_7\text{H}_7\text{N}_3\text{O}_2\text{S}$.

Conclusion

1-(3-Nitrophenyl)-2-thiourea is a compound of interest within the broader family of biologically active thiourea derivatives. While specific mechanistic and quantitative data for this molecule are sparse, the available information on analogous compounds suggests potential applications in anticancer and antimicrobial research. The synthetic protocols are well-established, allowing for its preparation for further investigation. Future research should focus on elucidating the specific biological targets of **1-(3-Nitrophenyl)-2-thiourea**, quantifying its activity in various assays, and exploring its potential therapeutic applications. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers embarking on the study of this and related compounds.

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